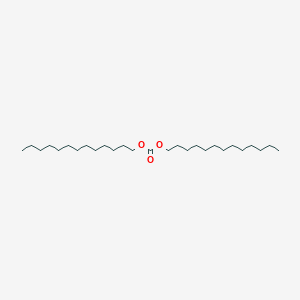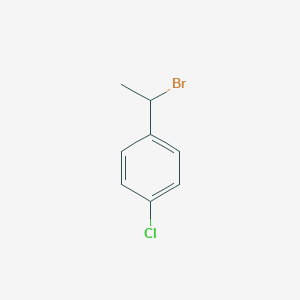![molecular formula C15H12Cl2N4 B077495 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile CAS No. 14185-99-0](/img/structure/B77495.png)
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile, also known as DAE-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of ethene-1,1,2-tricarbonitriles, which are known for their ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
The mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile is not fully understood. However, studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile prevents cancer cells from dividing and proliferating.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been shown to have other biochemical and physiological effects. Studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can reduce inflammation, inhibit the growth of bacteria and fungi, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. One area of interest is the development of more efficient synthesis methods for 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. Another area of interest is the investigation of the potential use of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile and its potential side effects.
Métodos De Síntesis
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with ethyl cyanoacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 2-bromoethylamine hydrobromide and potassium carbonate.
Aplicaciones Científicas De Investigación
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been extensively studied for its potential use in cancer treatment. Studies have shown that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
14185-99-0 |
|---|---|
Nombre del producto |
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Fórmula molecular |
C15H12Cl2N4 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H12Cl2N4/c16-5-7-21(8-6-17)14-3-1-12(2-4-14)15(11-20)13(9-18)10-19/h1-4H,5-8H2 |
Clave InChI |
XXGHHHAXTXPUFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
Otros números CAS |
14185-99-0 |
Sinónimos |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



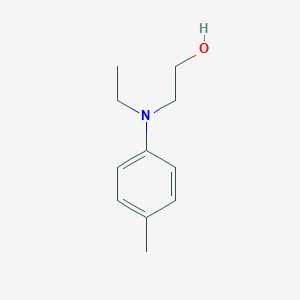
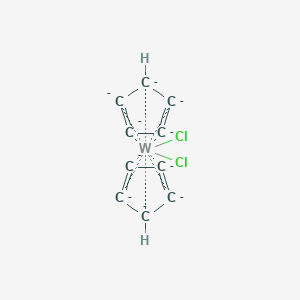

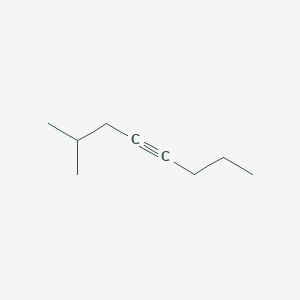

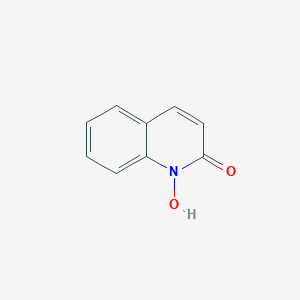


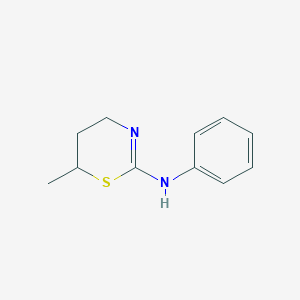
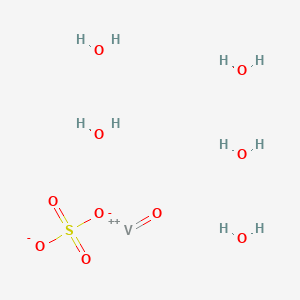
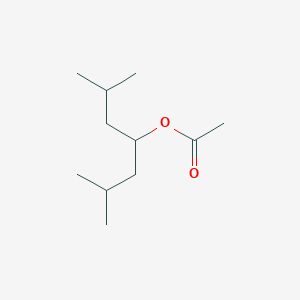
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
